

Synthesis and Characterization of 3-Bromopiperidine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromopiperidin-2-one*

Cat. No.: *B1266126*

[Get Quote](#)

Abstract: 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutaramide, is a pivotal heterocyclic building block in medicinal and organic chemistry.^[1] Its structure, featuring a piperidine-2,6-dione core with a reactive bromine atom at the 3-position, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.^[1] This compound is a key precursor for developing potent immunomodulatory agents and is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in modern drug discovery.^[1] This guide provides a comprehensive overview of the synthesis methodologies and detailed characterization of 3-Bromopiperidine-2,6-dione for researchers, scientists, and professionals in drug development.

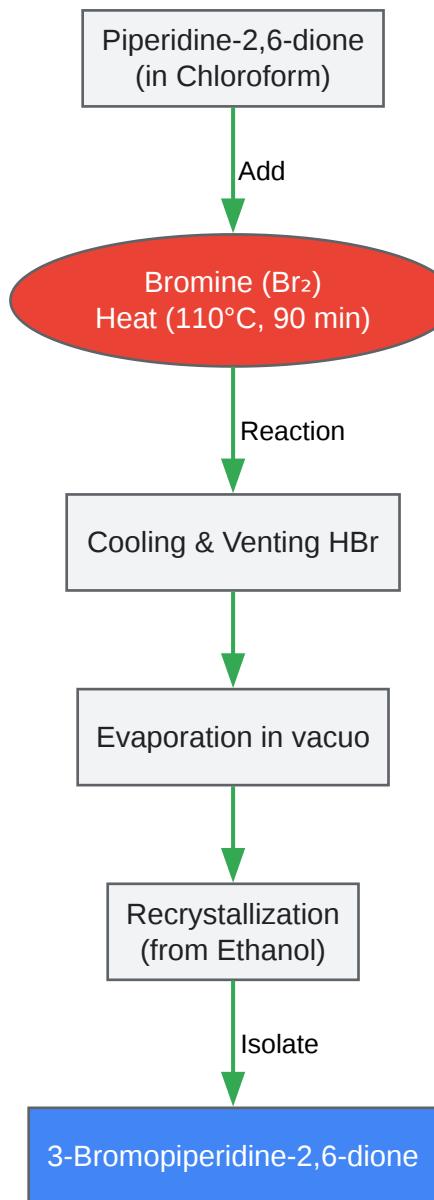
Chemical and Physical Properties

3-Bromopiperidine-2,6-dione is a white to off-white crystalline solid under standard conditions.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3-bromopiperidine-2,6-dione	[3]
Synonyms	3-bromoglutarimide, α -bromoglutarimide	[3][4]
CAS Number	62595-74-8	[3][4][5]
Molecular Formula	C ₅ H ₆ BrNO ₂	[3][4][5]
Molecular Weight	192.01 g/mol	[3][4][5]
Appearance	White to light yellow crystalline powder	[2][5]
Melting Point	107.0 - 111.0 °C	
Density	1.748 g/cm ³	[4]
Boiling Point	336.42 °C at 760 mmHg	[4]

Synthesis Methodologies

Two primary synthetic routes for 3-Bromopiperidine-2,6-dione are prominently described in the literature. These methods offer different approaches, starting from either piperidine-2,6-dione (glutarimide) or glutaric anhydride.


Method A: Direct Bromination of Piperidine-2,6-dione

This method involves the direct electrophilic substitution of bromine onto the piperidine-2,6-dione ring. It is a high-yielding, one-step process.

Experimental Protocol:

- Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a pressure-rated closed vessel.[5]
- Add bromine (4.5 ml, 87.8 mmol) to the suspension.[5]
- Seal the vessel and stir the mixture at a bath temperature of 110°C for 90 minutes.[5]

- After cooling the vessel to room temperature, carefully open it in a well-ventilated fume hood to release pressure.[5]
- Continue stirring the mixture until the evolution of hydrogen bromide gas ceases.[5]
- Remove the solvent from the reaction mixture by evaporation in vacuo.[5]
- Dissolve the resulting residue in ethanol and evaporate the solvent to afford the final product as white crystals.[5]
- Yield: 17.1 g (99%).[5]

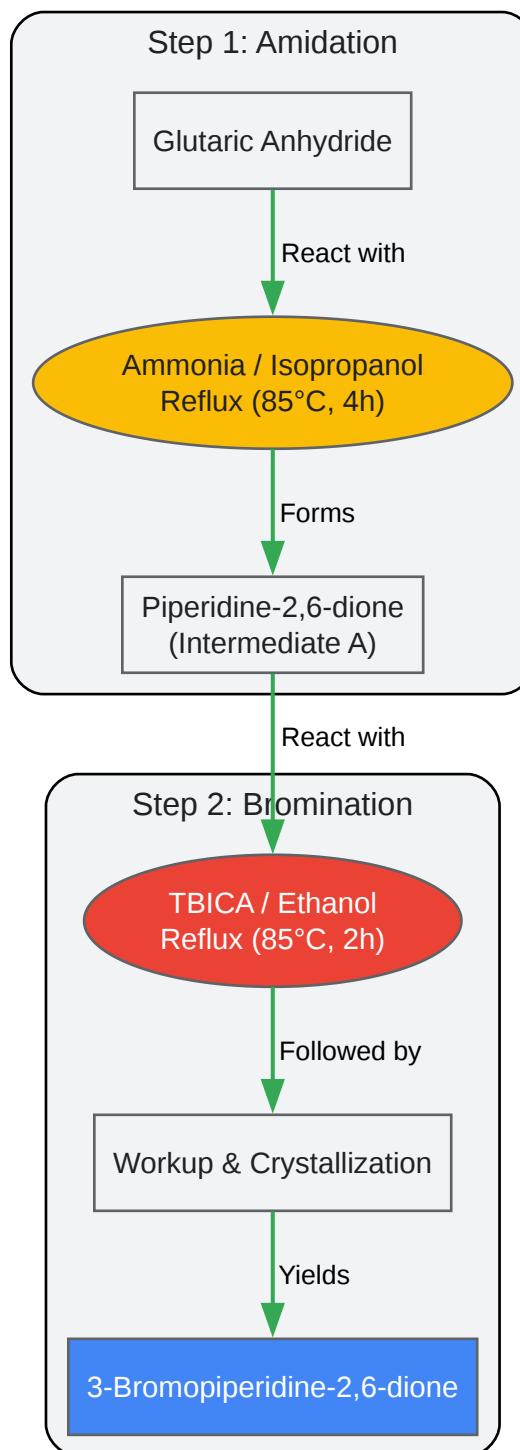
[Click to download full resolution via product page](#)

Caption: Workflow for Direct Bromination Synthesis.

Method B: Two-Step Synthesis from Glutaric Anhydride

This alternative route begins with glutaric anhydride, first forming the glutarimide intermediate, which is subsequently brominated.[6]

Experimental Protocol:


Step 1: Synthesis of Piperidine-2,6-dione (Intermediate A)

- To a reaction vessel, add isopropanol (6L), 25% aqueous ammonia (6L, 10.0 eq), and glutaric anhydride (1000.0g, 1.0 eq).[6]
- Stir the mixture to dissolve the solids and heat to reflux at 85°C for 4 hours.[6]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]
- Slowly cool the reaction mixture to room temperature to induce crystallization.[6]
- Filter the resulting precipitate and wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol:water (1L total).[6]
- Dry the filter cake at 100°C for 12 hours to yield Intermediate A as a white solid powder.[6]
- Yield: 933.9 g (94.2%).[6]

Step 2: Bromination of Intermediate A

- Add ethanol (5L) to a reaction vessel, followed by Intermediate A (933.9g, 1.0 eq), and stir at room temperature until dissolved.[6]
- Add the brominating agent TBICA (1026.7g, 0.34 eq) to the reaction system in portions.[6]
- Heat the mixture to 85°C and stir at reflux for 2 hours.[6]
- Monitor the reaction completion using TLC.[6]
- Cool the mixture to room temperature and filter to remove any insoluble material. Wash the filter cake in three portions with ethanol (3L total).[6]
- Combine the filtrates, transfer to a reaction vessel, and add water (4L).[6]
- Heat the mixture to reflux until all solids dissolve, then cool slowly to allow for crystallization. [6]

- Filter the crystals, wash the filter cake twice with a 2:1 (v/v) ethanol:water mixture (2L total).
[\[6\]](#)
- Dry the final product in a vacuum oven at 60°C for 24 hours.
[\[6\]](#)
- Yield: 1456.8 g (91.9%).
[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Workflow for Two-Step Synthesis.

Characterization Data

The structural integrity and purity of the synthesized 3-Bromopiperidine-2,6-dione are confirmed through various analytical techniques.

Analysis Technique	Result	Source(s)
¹ H-NMR	Prediction (400 MHz, CDCl ₃) δ (ppm): 8.34 (s, 1H, NH), 4.64 (t, J = 3.6 Hz, 1H, CHBr), 2.91-3.00 (m, 1H, CH ₂), 2.66-2.73 (m, 1H, CH ₂), 2.28-2.47 (m, 2H, CH ₂)	[4]
LC-MS	(MH ⁺): 193	[5]

Safety Information

3-Bromopiperidine-2,6-dione is a chemical intermediate that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.

GHS Hazard Statements:[1][3]

- H302: Harmful if swallowed.[1][3]
- H315: Causes skin irritation.[1][3]
- H319: Causes serious eye irritation.[1][3]
- H335: May cause respiratory irritation.[1][3]

Conclusion

This technical guide outlines robust and high-yielding methods for the synthesis of 3-Bromopiperidine-2,6-dione. The direct bromination of glutarimide offers a rapid, single-step route with an excellent yield, while the two-step synthesis from glutaric anhydride provides an alternative pathway. The provided characterization data serves as a benchmark for confirming the identity and purity of the final compound, which is a critical starting material for the

advancement of new therapeutic agents. Researchers and drug development professionals can utilize this information to reliably produce and characterize this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 2. nbinno.com [nbino.com]
- 3. 3-Bromopiperidine-2,6-dione | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromopiperidine-2,6-dione, CAS No. 62595-74-8 - iChemical [ichemical.com]
- 5. 3-bromopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]
- 6. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 3-Bromopiperidine-2,6-dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266126#synthesis-and-characterization-of-3-bromopiperidine-2-6-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com